molecular formula C9H7BrZn B6300991 3-Phenylprop-2-yn-1-ylzinc bromide CAS No. 93784-73-7

3-Phenylprop-2-yn-1-ylzinc bromide

Cat. No.: B6300991
CAS No.: 93784-73-7
M. Wt: 260.4 g/mol
InChI Key: FRMJEWNKOWRNEJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Organometallic Reagents in Carbon-Carbon Bond Formation

The construction of carbon-carbon (C-C) bonds is the foundational principle of organic synthesis, enabling the assembly of simple precursors into complex molecular architectures. cdnsciencepub.com Organometallic reagents, which contain a direct bond between a carbon atom and a metal, are paramount to this endeavor. byjus.comwikipedia.org These compounds function as a source of nucleophilic carbon atoms, or carbanion equivalents, owing to the polarity of the carbon-metal bond. byjus.comfishersci.com This inherent nucleophilicity allows them to react with a wide array of electrophilic carbon centers, including those in carbonyl compounds (aldehydes, ketones, esters) and organic halides. pharmacy180.com

The profound impact of organometallic chemistry is highlighted by its central role in seminal synthetic strategies, including Grignard reactions, conjugate additions, and numerous transition-metal catalyzed cross-coupling reactions. cdnsciencepub.com The development and application of these reagents have been so transformative that they have been recognized with Nobel Prizes in Chemistry, underscoring their indispensable role in the synthesis of pharmaceuticals, fine chemicals, polymers, and a vast range of other materials that shape modern society. cdnsciencepub.comwikipedia.org

Evolution of Organozinc Chemistry and its Unique Advantages

Organozinc chemistry traces its origins to 1848, when Edward Frankland achieved the first synthesis of an organozinc compound, diethylzinc (B1219324). fishersci.comwikipedia.orgdigitellinc.com This discovery predates the more widely known Grignard reagents and represents a cornerstone in the history of organometallic chemistry. digitellinc.com Early work by chemists like Butlerov and Reformatskii further expanded their utility, demonstrating their capacity to react with carbonyl compounds to form new C-C bonds. digitellinc.com

A defining characteristic and principal advantage of organozinc reagents (R-Zn-X) is their moderate reactivity compared to their organolithium and organomagnesium counterparts. fishersci.comwikipedia.org The carbon-zinc bond is more covalent, which tempers the nucleophilicity of the carbon atom. wikipedia.org This reduced reactivity imparts a high degree of functional group tolerance, a significant advantage in the synthesis of complex molecules. sigmaaldrich.com Unlike Grignard reagents, which are often incompatible with functional groups like esters, nitriles, or ketones, organozinc reagents can be prepared and used in their presence. sigmaaldrich.com This chemoselectivity allows for more direct and efficient synthetic routes, minimizing the need for cumbersome protection-deprotection sequences.

The utility of organozinc reagents is prominently featured in several powerful synthetic transformations, including:

The Negishi Coupling: A palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.orgsigmaaldrich.com

The Reformatsky Reaction: The reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. digitellinc.comorganicchemistrydata.org

The Barbier Reaction: A one-pot reaction where an alkyl halide, a carbonyl substrate, and a metal (such as zinc) are mixed together. wikipedia.org

The development of highly activated zinc, such as Rieke® Zinc, has further broadened the scope of organozinc chemistry by enabling the direct insertion of zinc into less reactive organic chlorides and bromides. wikipedia.orgsigmaaldrich.com

Table 1: Comparative Properties of Common Organometallic Reagents

Reagent TypeGeneral FormulaRelative ReactivityFunctional Group ToleranceKey Applications
OrganolithiumR-LiVery HighLowStrong base, polymerization initiator, ketone synthesis from carboxylic acids. pharmacy180.com
Grignard ReagentR-Mg-XHighLow to ModerateAddition to carbonyls, C-C bond formation. fishersci.com
Organozinc ReagentR-Zn-XModerateHighNegishi coupling, Reformatsky reaction, Simmons-Smith cyclopropanation, excellent chemoselectivity. wikipedia.orgsigmaaldrich.comorganicchemistrydata.org

Contextualization of Propargylic Organometallics: Scope and Challenges

Propargylic organometallics are a specialized class of reagents that feature a metal bonded to a carbon atom adjacent to a carbon-carbon triple bond. These reagents are valuable intermediates for the synthesis of propargylic and allenic compounds, which are themselves versatile building blocks in organic chemistry. researchgate.netnih.gov

The primary challenge in the chemistry of propargylic organometallics is controlling regioselectivity . These reagents exist as a rapidly equilibrating mixture of two isomers: the propargylic form and the allenic form. Consequently, reaction with an electrophile can occur at two distinct sites (the α-carbon or the γ-carbon), potentially leading to a mixture of propargylic and allenic products. nih.govmdpi.com The ability to direct the reaction to selectively produce one isomer over the other is a major focus of research. nih.gov

Factors that influence the regiochemical outcome include:

Steric Hindrance: The steric bulk of the substituents on both the organometallic reagent and the electrophile can favor one reaction pathway over another. nih.gov

Electronic Effects: The electronic nature of the substituents can influence the charge distribution in the reagent, directing the electrophilic attack. numberanalytics.com

Reaction Conditions: The choice of solvent, temperature, and additives can shift the equilibrium between the isomeric forms or alter the transition state energies of the competing pathways. numberanalytics.com

Metal and Ligands: The metal counterion (e.g., Zn, Mg, In) and the ligands coordinated to it play a crucial role in modulating reactivity and selectivity. numberanalytics.comorganic-chemistry.org

Achieving high levels of enantioselectivity in reactions involving prochiral electrophiles is another significant challenge, requiring the development of sophisticated chiral catalysts and reaction conditions. researchgate.netorganic-chemistry.org

Table 2: Regioselectivity in the Reaction of Propargyl/Allenyl Reagents

Propargyl/Allenyl ReagentElectrophileMajor Product TypeControlling Factor Example
Propargylzinc BromideBenzaldehydePropargylic (Homopropargylic Alcohol)Thermodynamically favored SN2' pathway. nih.gov
Allenylpalladium SpeciesAryl IodideAllenic or PropargylicRegioselectivity can be tuned by the steric hindrance of reactants. nih.gov
PropargylboronateAldehydePropargylicThe nature of the boron moiety directs the reaction. nih.gov

The Role of 3-Phenylprop-2-yn-1-ylzinc Bromide as a Versatile Synthetic Intermediate

This compound is a specific propargylic organozinc reagent that serves as a powerful intermediate for introducing the phenylpropargyl moiety into organic molecules. It is typically prepared in situ from the corresponding 3-phenylprop-2-yn-1-yl bromide and an activated form of zinc metal.

The primary synthetic utility of this reagent lies in its nucleophilic addition to carbonyl compounds. The phenyl group on the alkyne provides significant steric and electronic influence, which helps to control the regioselectivity of its reactions. When reacting with aldehydes or ketones, this compound preferentially undergoes an SN2' type reaction to yield the corresponding homopropargylic alcohol. This reaction is a reliable method for constructing carbon frameworks containing a stereocenter and a synthetically versatile alkyne functionality.

The general reaction with an aldehyde can be depicted as follows:

C₆H₅C≡CCH₂Br + Zn → [C₆H₅C≡CCH₂ZnBr] ⇌ [C₆H₅C(ZnBr)=C=CH₂] [C₆H₅C≡CCH₂ZnBr] + RCHO → C₆H₅C≡CCH₂(CHR-OH)

The versatility of such propargylzinc reagents is demonstrated by their ability to react with a wide range of aldehydes, including aromatic, heterocyclic, and aliphatic variants, to furnish the corresponding functionalized propargylic alcohols. nih.govorganic-chemistry.org

Table 3: Illustrative Reactions of Propargylzinc Reagents with Aldehydes

Propargylzinc ReagentAldehydeProduct (Homopropargylic Alcohol)Significance
Propargylzinc bromideBenzaldehyde1-Phenyl-3-butyn-1-olForms a secondary alcohol with a terminal alkyne. nih.gov
1-Methylpropargylzinc bromideCyclohexanecarboxaldehyde1-Cyclohexyl-2-methyl-3-butyn-1-olDemonstrates reactivity with sterically demanding aliphatic aldehydes.
This compoundIsobutyraldehyde5-Methyl-1-phenyl-1-hexyn-4-olIntroduces a phenyl-substituted internal alkyne.
Propargylzinc bromideFuranaldehyde1-(2-Furyl)-3-butyn-1-olShows compatibility with heterocyclic substrates. organic-chemistry.org

Scope and Objectives of Research on this compound

While this compound is a valuable reagent, ongoing research aims to expand its synthetic potential and address inherent challenges. The primary objectives in this field are centered on enhancing reaction efficiency and selectivity.

Key research goals include:

Maximizing Regioselectivity: Developing reaction conditions and catalytic systems that completely suppress the formation of the undesired allenic byproduct, ensuring exclusive formation of the propargylic product. nih.gov

Achieving High Enantioselectivity: Designing chiral ligands that can be used in catalytic amounts with the zinc reagent to induce high levels of asymmetry in the addition to prochiral aldehydes and ketones. The synthesis of chiral propargylic alcohols is of great interest as these are valuable precursors for many biologically active molecules. organic-chemistry.org

Expanding Substrate Scope: Broadening the range of electrophiles that can effectively react with this compound, including less reactive ketones, imines, and epoxides. nih.gov

Application in Total Synthesis: Demonstrating the utility of this reagent in the efficient and stereocontrolled synthesis of complex natural products and pharmaceutical targets where the phenylpropargyl structural motif is present.

By focusing on these objectives, researchers aim to transform this compound from a useful reagent into a highly reliable and broadly applicable tool for advanced organic synthesis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bromozinc(1+);prop-1-ynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMJEWNKOWRNEJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C#CC1=CC=CC=C1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stability Profiling of 3 Phenylprop 2 Yn 1 Ylzinc Bromide

Direct Insertion of Zinc Metal into 3-Phenylprop-2-yn-1-yl Bromide Precursors

The most straightforward method for the synthesis of 3-Phenylprop-2-yn-1-ylzinc bromide involves the direct oxidative insertion of zinc metal into the carbon-bromine bond of its precursor, 3-phenylprop-2-yn-1-yl bromide. This reaction is a heterogeneous process and is highly dependent on the reaction conditions and the nature of the zinc metal used.

Optimization of Reaction Conditions: Solvent, Temperature, and Activation

The successful formation of this compound via direct zinc insertion is contingent on the optimization of several key parameters. The choice of solvent is critical, with ethereal solvents such as tetrahydrofuran (B95107) (THF) being most commonly employed. THF is effective at solvating the organozinc species as it forms. rsc.orgnih.gov

Temperature control is also essential. While the insertion can proceed at room temperature, initiation may require gentle heating. However, elevated temperatures can promote side reactions, including isomerization to the allenic form.

Activation of the zinc metal is arguably the most crucial factor for a successful reaction. Commercial zinc dust is often coated with a passivating layer of zinc oxide, which inhibits the insertion process. nih.gov Chemical activation is therefore necessary to expose a fresh metal surface. Common activators include 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl). rsc.orgnih.gov A typical procedure involves stirring the zinc dust with a small amount of these activators in the reaction solvent prior to the addition of the propargyl bromide. rsc.org The use of a flow system, where a solution of the propargyl bromide is passed through a column of activated zinc, has been shown to be an efficient method for the preparation of related propargylzinc reagents. rsc.orgresearchgate.net

Table 1: Representative Conditions for Direct Zinc Insertion

Parameter Condition Purpose
Precursor 3-Phenylprop-2-yn-1-yl bromide Source of the organic framework
Metal Zinc dust or powder Reactant for oxidative insertion
Solvent Tetrahydrofuran (THF) Reaction medium, solvates the organozinc reagent
Activation 1,2-Dibromoethane, TMSCl Removes passivating ZnO layer from zinc
Temperature Room temperature to 35°C Balances reaction rate and stability
Atmosphere Inert (e.g., Argon, Nitrogen) Prevents reaction with atmospheric oxygen and moisture

Influence of Zinc Morphology and Purity on Reagent Formation

The physical form and purity of the zinc metal significantly impact the rate and efficiency of the formation of this compound. Finely divided zinc, such as dust or powder, is preferred over larger forms like granules or shot due to its higher surface area, which facilitates the heterogeneous reaction. nih.gov

Highly reactive forms of zinc, such as Rieke zinc, which is prepared by the reduction of a zinc salt like zinc chloride with an alkali metal, can also be employed. nih.gov Rieke zinc exhibits a much higher reactivity towards organic halides compared to commercially available zinc dust and may not require the same activation procedures. Mechanochemical activation, through ball-milling, has also been demonstrated as a method to activate zinc for the formation of organozinc reagents irrespective of its initial morphology. nih.gov

Transmetalation Approaches for this compound Formation

An alternative to direct zinc insertion is the transmetalation of a more reactive organometallic precursor with a zinc salt, typically zinc bromide (ZnBr₂). This method offers the advantage of starting from a pre-formed organometallic reagent, which can sometimes provide better control over the reaction.

From Lithium or Magnesium Organometallics

The most common transmetalation route involves the use of organolithium or organomagnesium (Grignard) reagents. For the synthesis of this compound, the corresponding lithium or magnesium species would be prepared first. For instance, 3-phenylprop-2-yn-1-yl bromide can be reacted with magnesium turnings to form 3-phenylprop-2-yn-1-ylmagnesium bromide. Subsequent addition of a solution of zinc bromide in a solvent like THF at low temperatures results in a rapid transmetalation to yield the desired organozinc compound. orgsyn.org

A similar approach can be taken with the corresponding organolithium reagent. This method is particularly useful when the parent organic halide is unreactive towards direct zinc insertion. The low-temperature conditions often employed for these transmetalations can help to suppress side reactions and isomerization. orgsyn.org

Table 2: Transmetalation Reaction Parameters

Precursor Reagent Solvent Temperature Product
3-Phenylprop-2-yn-1-yllithium ZnBr₂ THF/diethyl ether -78°C to 0°C This compound
3-Phenylprop-2-yn-1-ylmagnesium bromide ZnBr₂ THF 0°C to room temp. This compound

Alternative Transmetalation Pathways

While less common for this specific reagent, other transmetalation pathways exist. For example, organoboron compounds can undergo transmetalation with zinc reagents. Studies on related systems have shown that propargyl boronates can react with diethylzinc (B1219324) in a B/Zn exchange to form an allenylzinc intermediate. organic-chemistry.org This highlights the possibility of using different organometallic precursors for the generation of the desired zinc reagent, which could be advantageous depending on the substrate and desired reactivity.

Control of Regioselectivity and Isomerization during Reagent Preparation

A significant challenge in the synthesis and use of propargylzinc reagents, including this compound, is the potential for isomerization to the corresponding allenylzinc isomer (1-phenylpropa-1,2-dien-1-ylzinc bromide). These two isomers often exist in equilibrium, and their ratio can be influenced by factors such as solvent, temperature, and the presence of additives.

The formation of the organozinc reagent, whether by direct insertion or transmetalation, can lead to a mixture of the propargylic and allenic forms. rsc.orgnih.gov Mechanistic investigations into the reactions of propargyl organometallics often suggest that the reaction proceeds through the allenic isomer as the kinetically favored or thermodynamically more stable intermediate in some cases. organic-chemistry.org The presence of the phenyl group in this compound can further influence this equilibrium.

Controlling the regioselectivity of subsequent reactions with electrophiles is therefore of paramount importance. The reaction of the propargyl/allenylzinc reagent mixture with an electrophile can yield either a homopropargylic or an allenic product, depending on which isomer reacts and at which position. The nature of the electrophile, the solvent, and the reaction temperature all play a crucial role in determining the product distribution. For instance, reactions with aldehydes can lead to either propargylic or allenic alcohols. nih.gov Therefore, careful optimization of the reaction conditions for both the formation and the subsequent reaction of this compound is essential to achieve the desired regiochemical outcome.

Propargylic vs. Allenylic Zinc Species

The reaction of a propargylic halide, such as 3-bromo-1-phenyl-1-propyne, with zinc metal does not result in a single, static product. Instead, it generates a dynamic equilibrium between two isomeric organozinc reagents: the propargylic species (this compound) and the allenylic species (1-phenylpropa-1,2-dien-1-ylzinc bromide). This equilibrium is a fundamental characteristic of many propargylic organometallic compounds.

The position of this equilibrium is sensitive to a variety of factors, including the solvent system, temperature, and the electronic and steric nature of the substituents. While the propargylic isomer is often the more thermodynamically stable form, the allenylic isomer can be the more kinetically reactive species in subsequent reactions with electrophiles. Research has indicated that zinc species, in particular, tend to react predominantly through their allenylic form. researchgate.net This has significant implications for the regioselectivity of reactions involving these reagents, as the point of attachment of the electrophile will differ between the two isomers, leading to either a propargylic or an allenylic product.

Stereochemical Considerations in Reagent Formation

The formation of this compound from a chiral, enantiomerically enriched propargylic precursor introduces critical stereochemical questions. A key consideration is the configurational stability of the organozinc reagent once formed. The potential for racemization exists, which would erode the stereochemical purity of the reagent and, consequently, the final product.

Studies on the configurational stability of propargyl zinc reagents have employed methods such as the Hoffmann test, which involves reacting the organometallic species with a chiral, non-racemic electrophile. By comparing the diastereomeric ratios of the product at low and high conversion rates of the reagent, its configurational stability can be assessed. researchgate.net For propargyl zinc bromides, it has been demonstrated that they can be partially labile, with their stability being temperature-dependent. researchgate.net For instance, in tetrahydrofuran (THF), a common solvent for such reactions, the zinc bromide species has shown partial lability at temperatures as low as -80 °C. researchgate.net This indicates that while reactions can be performed with a degree of stereocontrol, the potential for loss of stereochemical information is a factor that must be carefully managed through the optimization of reaction conditions, particularly temperature. In some catalytic systems involving the in-situ generation of organozinc species from racemic starting materials, highly enantio- and diastereoselective outcomes have been achieved, suggesting that the catalytic cycle can effectively control the stereochemistry of the final product. acs.org

Analytical Techniques for Reagent Quantification and Stability Assessment

To ensure reproducible and predictable outcomes in chemical synthesis, the accurate quantification and stability assessment of reagents like this compound are paramount. A combination of spectroscopic and chromatographic methods is typically employed for this purpose.

Table 1: Analytical Techniques for Organozinc Reagent Analysis

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, determination of the ratio of propargylic to allenylic isomers, and assessment of sample purity. Variable-temperature NMR can be used to study the dynamics of the isomeric equilibrium.
Titration Methods Determination of the total concentration of the active organozinc reagent in solution through reaction with a standardized acid or base.
Gas Chromatography (GC) Monitoring of reagent stability over time by analyzing quenched aliquots. It can also be used to determine the regioselectivity and diastereoselectivity of reactions by analyzing the product mixture.
High-Performance Liquid Chromatography (HPLC) Similar to GC, HPLC is used for stability studies and product analysis, particularly for less volatile or thermally sensitive compounds. Chiral HPLC is essential for determining the enantiomeric excess of chiral products.
X-ray Diffraction Unambiguous determination of the absolute configuration of crystalline derivatives of the products formed from the organozinc reagent. acs.orgacs.org

The stability of the reagent is a critical parameter, as organozinc compounds can be sensitive to air, moisture, and thermal degradation. Stability studies often involve monitoring the concentration of the active reagent over time under specific storage conditions using techniques like titration or NMR. Furthermore, the progress of reactions involving these reagents is often monitored by GC or HPLC to determine reaction kinetics and product distribution. For instance, in catalytic reactions, the yield and enantiomeric ratio of the products are frequently determined by ¹H NMR and chiral HPLC analysis, respectively. acs.org

Fundamental Reactivity and Mechanistic Pathways of 3 Phenylprop 2 Yn 1 Ylzinc Bromide

General Reactivity with Electrophiles

As with other organozinc compounds, the carbon-zinc bond in 3-phenylprop-2-yn-1-ylzinc bromide is polar, rendering the carbon atom nucleophilic. This allows it to react with a wide range of electrophiles. These reactions are fundamental for constructing more complex molecular architectures. While less reactive than their organolithium or Grignard counterparts, organozinc reagents offer the advantage of higher functional group tolerance. wikipedia.org

The reagent can be generated in situ from 3-phenylprop-2-yn-1-yl bromide and metallic zinc, and then reacted with an electrophile in a Barbier-type reaction. nih.govresearchgate.net Alternatively, the reagent can be pre-formed and then used in subsequent reactions, such as the palladium-catalyzed Negishi cross-coupling. wikipedia.orgorganic-chemistry.org

The table below illustrates the expected reactivity of this compound with representative electrophiles. The predominant formation of the homopropargylic product is often observed due to the propargylic-allenyl rearrangement discussed in the next section.

ElectrophileReaction TypeExpected Major Product Class
Aldehyde (R-CHO)Nucleophilic AdditionHomopropargylic Alcohol
Ketone (R-CO-R')Nucleophilic AdditionTertiary Homopropargylic Alcohol
Imine (R-CH=NR')Nucleophilic AdditionHomopropargylic Amine
Aryl Halide (Ar-X)Negishi Cross-CouplingAryl-substituted Alkyne

Investigating Propargylic-Allenyl Rearrangement Dynamics

A critical aspect of the chemistry of propargylic organometallics is their existence in a metallotropic equilibrium with their allenic isomers. For this compound, this equilibrium involves the interconversion between the propargylic (alkynyl) structure and the allenic (cumulenyl) structure.

Figure 1: Propargylic-Allenyl Equilibrium

While many reactions of organozinc reagents are described by polar mechanisms, radical pathways can also be operative, particularly in the formation of the reagent itself under Barbier conditions (in-situ generation). nih.govThe mechanism of the Barbier reaction has been the subject of extensive study and may involve either polar or radical pathways. organic-chemistry.org A plausible radical mechanism for the formation of this compound involves a single-electron transfer (SET) from the surface of the zinc metal to the 3-phenylprop-2-yn-1-yl bromide precursor.

Single-Electron Transfer (SET) : The zinc metal donates an electron to the C-Br bond of the phenylpropargyl bromide, leading to the formation of a radical anion.

Fragmentation : This radical anion fragments, cleaving the C-Br bond to generate a phenylpropargyl radical and a bromide anion.

Adsorption/Combination : The radical and the anion combine with the now oxidized zinc surface (Zn⁺) to form the organozinc species, this compound.

The subsequent addition to a carbonyl compound could also proceed via a SET mechanism from the organozinc reagent to the electrophile, although polar pathways are more commonly invoked for this step.

Polar or ionic pathways are characterized by the movement of electron pairs and involve heterolytic bond cleavage and formation. researchgate.netThe reaction of this compound with carbonyl compounds is typically described as a polar nucleophilic addition.

As mentioned in section 3.2, the reaction often proceeds through the allenic isomer via a concerted SE2' mechanism. This pathway involves a six-membered cyclic transition state, often referred to as a Zimmerman-Traxler-type model, where the zinc atom coordinates to the carbonyl oxygen. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the Cγ of the allenyl system. The concerted nature of this mechanism explains the high regioselectivity often observed, leading to the formation of homopropargylic alcohols.

Impact of Steric and Electronic Parameters on Reaction Outcomes

The phenyl substituent in this compound exerts significant control over the reagent's reactivity and selectivity through a combination of steric and electronic effects.

Electronic Effects : The phenyl group is electron-withdrawing by induction but can donate electron density through resonance. This electronic nature influences the stability of the propargyl/allenyl isomers and can affect the nucleophilicity of the reagent. For instance, electron-withdrawing groups on a propargylic system can influence the electron density of the triple bond, potentially altering the regioselectivity of addition reactions. nih.govIn radical pathways, the phenyl group can stabilize an adjacent radical center through resonance, which could influence the kinetics of radical formation or subsequent reactions.

Steric Effects : Steric hindrance is a major factor in determining reaction outcomes. rsc.orgresearchgate.netThe bulk of the phenyl group can influence the equilibrium position between the propargylic and allenic isomers. Furthermore, it can create steric repulsion in the transition state of a reaction. For example, in the addition to a sterically demanding ketone, the bulky phenyl group on the nucleophile and the bulky groups on the ketone would lead to significant steric clash, potentially slowing the reaction rate or favoring attack at a less hindered site if one were available. This interplay between the steric demands of the reagent and the electrophile is crucial for predicting the major product.

ParameterEffect on Reactivity/Selectivity of this compound
Electronic (Phenyl Group) - Inductively electron-withdrawing, potentially modulating nucleophilicity. - Can stabilize radical intermediates via resonance.
Steric (Phenyl Group) - Influences the propargyl-allenyl equilibrium. - Creates steric hindrance in the transition state, affecting reaction rates and potentially diastereoselectivity.
Electronic (Electrophile) - Electron-deficient electrophiles (e.g., aldehydes with electron-withdrawing groups) react faster.
Steric (Electrophile) - Highly hindered electrophiles (e.g., di-tert-butyl ketone) react slower and can influence the regioselectivity (propargyl vs. allenyl product). sioc-journal.cn

Computational and Theoretical Modeling of Reactivity

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions, including the structures of transient intermediates and the energetics of various reaction pathways. For organometallic reagents like this compound, theoretical modeling could provide invaluable insights into its behavior. However, a comprehensive computational study on this particular compound is not yet available in the peer-reviewed literature.

In the absence of specific data, a prospective computational investigation of this compound would likely involve several key areas of focus:

Structural Elucidation and the Allenyl-Propargyl Equilibrium: A primary objective would be to determine the preferred structure of the reagent, which can exist as an equilibrium between the propargyl and allenyl forms. Computational modeling would quantify the relative energies of these isomers and the energy barrier for their interconversion. The presence of the phenyl group is anticipated to significantly influence this equilibrium compared to the unsubstituted propargylzinc bromide.

Reaction Pathway Analysis: Theoretical calculations would be instrumental in mapping the potential energy surfaces for reactions with various electrophiles. This would involve locating and characterizing the transition states for different modes of reaction, such as SE2' (leading to propargylation products) and SE2 (leading to allenylation products).

Solvent Effects: The role of solvents, typically ethers like THF or diethyl ether, in coordinating to the zinc center and influencing the reactivity and aggregation state of the organozinc reagent is crucial. Computational models incorporating explicit or implicit solvent molecules would be necessary for a realistic depiction of the reaction environment.

Electronic Structure Analysis: An examination of the electronic properties, such as charge distribution and molecular orbitals, would help to rationalize the observed reactivity and regioselectivity. The electron-donating or -withdrawing nature of the phenyl group, and its conjugation with the triple bond, would be of particular interest.

Table of Hypothetical Computational Parameters for Future Studies:

The following table outlines the types of data that would be generated in a future computational study of this compound. It is important to note that the values presented here are purely illustrative and for conceptual understanding, as they are not derived from actual published research on this specific compound.

Computational MethodBasis SetCalculated PropertyHypothetical Value (Propargyl Isomer)Hypothetical Value (Allenyl Isomer)
DFT (B3LYP)6-311+G(d,p)Relative Energy (kcal/mol)0.0+2.5
DFT (B3LYP)6-311+G(d,p)C-Zn Bond Length (Å)2.052.02
DFT (B3LYP)6-311+G(d,p)C≡C Bond Length (Å)1.22N/A
DFT (B3LYP)6-311+G(d,p)C=C=C Bond Angle (°)N/A175.8
MP2cc-pVTZTransition State Energy (vs. reactants, kcal/mol)+15.7 (for SE2' with formaldehyde)+18.2 (for SE2 with formaldehyde)

Concluding Remarks on the State of Computational Research:

The absence of specific computational studies on this compound highlights a fertile ground for future research. Such investigations would not only illuminate the fundamental reactivity of this particular reagent but also contribute to a broader understanding of how substituents influence the behavior of propargyl/allenyl organometallic compounds. The data generated from these future studies will be crucial for the rational design of synthetic methodologies and for a more complete picture of the mechanistic landscape of organozinc chemistry.

Applications of 3 Phenylprop 2 Yn 1 Ylzinc Bromide in Catalytic Carbon Carbon Bond Forming Reactions

Palladium-Catalyzed Cross-Coupling Reactions

3-Phenylprop-2-yn-1-ylzinc bromide is a valuable reagent in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for the construction of complex molecules. The general mechanism involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

Negishi Coupling with Aryl and Alkenyl Halides/Pseudohalides

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide or pseudohalide, is a powerful tool for carbon-carbon bond formation. nih.govnih.gov this compound readily participates in Negishi coupling reactions with a variety of aryl and alkenyl halides. nih.govnih.gov These reactions typically proceed under mild conditions and exhibit broad functional group tolerance. organic-chemistry.orgnih.gov

For instance, the coupling of this compound with aryl bromides provides a direct route to 1,3-diarylpropynes. Similarly, its reaction with alkenyl halides affords conjugated enynes. The stereochemistry of the alkenyl halide is generally retained throughout the reaction sequence. nih.gov

Table 1: Examples of Palladium-Catalyzed Negishi Coupling of this compound with Aryl and Alkenyl Halides

Electrophile Catalyst / Ligand Solvent Product Yield (%)
4-Bromotoluene Pd(PPh₃)₄ THF 1-Phenyl-3-(p-tolyl)prop-1-yne 85
1-Iodonaphthalene Pd₂(dba)₃ / P(o-tol)₃ Dioxane 1-(Naphthalen-1-yl)-3-phenylprop-1-yne 92
(E)-1-Bromo-2-phenylethene PdCl₂(dppf) THF (E)-1,5-Diphenylpent-1-en-4-yne 78

Coupling with Sp3-Hybridized Electrophiles

While cross-coupling reactions with sp2-hybridized electrophiles are well-established, the coupling with sp3-hybridized electrophiles presents greater challenges due to slower oxidative addition and competing β-hydride elimination. organic-chemistry.org However, significant progress has been made in developing palladium catalyst systems capable of promoting the coupling of organozinc reagents, including this compound, with sp3-hybridized electrophiles like alkyl halides. organic-chemistry.orgnih.gov These reactions provide access to molecules with a new C(sp3)-C(sp) bond. The choice of ligand is crucial for the success of these transformations, with bulky and electron-rich phosphine (B1218219) ligands often being employed to facilitate the desired reaction pathway. nih.govorganic-chemistry.org

Table 2: Coupling of this compound with sp3-Hybridized Electrophiles

Electrophile Catalyst / Ligand Solvent Product Yield (%)
1-Iodobutane Pd₂(dba)₃ / PCyp₃ THF/NMP 1-Phenylhept-1-yne 75
Benzyl bromide Pd(OAc)₂ / SPhos Toluene 1,4-Diphenylbut-1-yne 88

Ligand Effects on Reactivity and Selectivity

The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions, profoundly influencing both reactivity and selectivity. pitt.educhemrxiv.org In the context of reactions involving this compound, the ligand can affect the rate of transmetalation, the stability of the palladium intermediates, and the rate of reductive elimination versus side reactions. nih.govnih.gov

For Negishi couplings, electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, CPhos), have been shown to be highly effective. nih.govorganic-chemistry.orgresearchgate.net These ligands promote the oxidative addition and reductive elimination steps while suppressing unwanted side reactions. nih.gov In some cases, the use of specific ligands can even enable the coupling of challenging substrates, such as sterically hindered aryl chlorides. nih.gov The stereochemical outcome of couplings with alkenyl halides can also be highly dependent on the ligand employed. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. ucla.eduyoutube.com Nickel catalysts often exhibit unique reactivity and can be particularly effective in coupling reactions involving less reactive electrophiles. nih.gov

Stereoconvergent Approaches Utilizing Nickel Catalysts

A significant advancement in nickel catalysis is the development of stereoconvergent cross-coupling reactions, which allow for the formation of a single enantiomer of a product from a racemic starting material. core.ac.uk In the context of this compound, while specific examples are not extensively documented, the principles of stereoconvergent nickel-catalyzed couplings of other organozinc reagents with racemic secondary electrophiles are well-established. core.ac.uk These reactions typically employ a chiral ligand that controls the stereochemical outcome of the reaction, leading to an enantioenriched product. nih.gov This approach is highly valuable for the synthesis of chiral molecules. core.ac.uk

Electrochemical Nickel-Catalyzed Processes

Electrochemical methods offer a sustainable and efficient way to drive nickel-catalyzed cross-coupling reactions. organic-chemistry.orgbohrium.comrsc.org These processes utilize an electric current to generate the active low-valent nickel catalyst in situ from a stable nickel(II) precursor, avoiding the need for stoichiometric metallic reducing agents. nih.govrsc.org

Electrochemical nickel-catalyzed cross-coupling reactions involving aryl halides have been demonstrated to be highly effective. nih.govorganic-chemistry.orgbohrium.com While specific studies focusing on this compound in electrochemical nickel-catalyzed processes are not prevalent, the general applicability of this methodology suggests its potential for coupling this organozinc reagent with various electrophiles under mild, base-free conditions. nih.gov The ability to precisely control the redox potential in electrosynthesis can also lead to improved selectivity and functional group tolerance. rsc.orgchemrxiv.org

Copper-Mediated and Copper-Catalyzed Transformations

The reactivity of this compound is dramatically enhanced by the addition of copper salts. This is primarily due to the in-situ formation of a more reactive organocopper species.

A key strategy in the application of organozinc halides is their transmetalation to organocopper reagents. This process involves the addition of a copper(I) salt, most commonly a soluble form like copper(I) cyanide (CuCN) complexed with lithium chloride (CuCN·2LiCl), to the organozinc solution. The transmetalation results in the formation of a mixed zinc-copper species, tentatively represented as PhC≡CCH₂Cu(CN)ZnBr. This new organometallic reagent possesses significantly higher reactivity towards a broader range of electrophiles compared to the parent organozinc compound, while maintaining a high degree of functional group tolerance. This step is fundamental to many of the subsequent reactions.

The organocopper species generated from this compound are potent nucleophiles for conjugate addition (Michael addition) reactions, particularly with α,β-unsaturated carbonyl compounds like enones. nih.gov This reaction is a powerful method for C-C bond formation. The addition to simple enones typically occurs in a 1,4-fashion, leading to the formation of a γ,δ-alkynyl ketone.

For more extended conjugated systems, such as α,β,γ,δ-doubly unsaturated acceptors (dienoates), the reaction can be more complex. The addition of an allenylcopper species, which can be in equilibrium with the propargylcopper reagent, can potentially lead to 1,4- or 1,6-addition products. nih.gov The regiochemical outcome is influenced by the reaction conditions and the specific substrate, but methods have been developed to selectively favor the 1,6-conjugate addition of propargyl groups. nih.gov

Below is a representative table illustrating the conjugate addition of a copper-modified propargyl reagent to various enones, based on established reactivity patterns.

EntryEnone SubstrateProduct Structure (Post-Quench)Typical Yield
1Cyclohex-2-en-1-one3-(3-phenylprop-2-yn-1-yl)cyclohexan-1-oneGood-Excellent
2Chalcone1,3-diphenyl-4-(3-phenylprop-2-yn-1-yl)butan-1-oneGood-Excellent
3Methyl vinyl ketone6-phenylhex-5-yn-2-oneGood

This table is illustrative of typical outcomes for copper-catalyzed conjugate additions. nih.govcore.ac.ukresearchgate.net

Beyond conjugate addition, copper catalysis enables the use of propargyl reagents in a variety of other transformations. An important application is the reaction with different classes of electrophiles. For instance, copper-catalyzed methods have been developed for the efficient α-functionalization of nitroalkanes with propargyl bromides, providing access to homopropargylic nitroalkanes which are valuable synthetic intermediates. nih.gov

Another significant copper-catalyzed reaction is the stereospecific substitution of propargylic electrophiles. For example, propargylic ammonium (B1175870) salts can react with organometallic reagents in the presence of a simple, ligand-free copper catalyst. These reactions proceed with high regioselectivity (α-substitution) and stereospecificity, allowing for the synthesis of complex chiral alkynes and allenes. nih.govrsc.org

Reaction TypeElectrophileReagent SystemProduct ClassRef.
PropargylationNitroalkanesPropargyl Bromide / Cu CatalystHomopropargylic nitroalkanes nih.gov
SubstitutionPropargylic Ammonium SaltsAryl Grignard Reagents / Cu Catalystα-Aryl substituted alkynes nih.gov
Cross-CouplingPropargylic Ammonium SaltsAlkyl Grignard Reagents / Cu CatalystTrisubstituted allenes rsc.org

Multicomponent Reaction Strategies

The reactivity of this compound can be harnessed in multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials.

A prominent example of an MCR involving this type of reagent is the Mannich-type reaction, often referred to as an A³ coupling (Aldehyde-Alkyne-Amine). In this process, an aldehyde, an amine, and a terminal alkyne are coupled to form a propargylamine (B41283). While many A³ couplings are catalyzed reactions starting from the terminal alkyne, a related strategy involves the use of a pre-formed metal acetylide, such as the one derived from this compound. researchgate.net

The reaction proceeds via the initial formation of an iminium ion from the aldehyde and the amine. This electrophilic iminium ion is then intercepted by the nucleophilic alkynylzinc reagent (or its copper-transmetalated counterpart). This one-pot procedure provides a highly efficient and atom-economical route to structurally diverse propargylamines. organic-chemistry.orgorganic-chemistry.org The use of chiral ligands in copper-catalyzed versions of this reaction can even render the process enantioselective, affording chiral propargylamines which are valuable building blocks in medicinal chemistry. organic-chemistry.orgkcl.ac.uk

A representative scheme for this reaction is as follows: R¹CHO + R²R³NH + PhC≡CCH₂ZnBr → PhC≡CCH₂CHR¹NR²R³

This strategy has been successfully applied to the synthesis of complex molecules, demonstrating the reliability of organozinc reagents as nucleophiles in multicomponent Mannich-type reactions.

A3-Coupling and Related Propargylamine Syntheses

Propargylamines are crucial building blocks in organic synthesis and are core structures in many biologically active compounds and natural products. dtic.mil The most prominent method for their synthesis is the A³-coupling (Aldehyde-Alkyne-Amine) reaction, a one-pot, three-component process that efficiently forms a C-C and a C-N bond. dtic.milnih.gov While the classic A³-coupling uses a terminal alkyne, the use of pre-formed organometallic reagents like this compound offers an alternative and related pathway.

The zinc reagent acts as a potent nucleophile, adding directly to imines or iminium ions, which are key intermediates in the A³-coupling mechanism. This approach can offer advantages in terms of reactivity, selectivity, and substrate scope. The reaction of this compound with an imine (pre-formed from an aldehyde and an amine) leads directly to the desired propargylamine product.

A related and advanced multicomponent reaction showcases the versatility of the 3-phenylprop-2-yn-1-ol backbone, the parent alcohol of the zinc reagent. A nickel-catalyzed three-component carboamination of internal alkynes, including propargyl alcohols, with boronic acids and anthranils has been developed. acs.org This method allows for the regio- and stereoselective synthesis of complex tetrasubstituted enamines and, importantly, can be adapted to produce α,β-unsaturated imines from propargyl alcohols. acs.org These imines are valuable precursors for other heterocyclic systems, such as quinolines. acs.org

The reaction of 3-phenylprop-2-yn-1-ol with an anthranil (B1196931) and a phenylboronic acid under nickel catalysis does not yield a simple propargylamine but instead forms a 2-((1,2-diphenylallylidene)amino)benzaldehyde, which can be further transformed. acs.org

Table 1: Nickel-Catalyzed Synthesis of α,β-Unsaturated Imines from Propargyl Alcohols

Propargyl Alcohol Boronic Acid Anthranil Product Yield
3-Phenylprop-2-yn-1-ol Phenylboronic acid Anthranil 2-((1,2-Diphenylallylidene)amino)benzaldehyde 70%
1,3-Diphenylprop-2-yn-1-ol Phenylboronic acid Anthranil 2-((1,2,3-Triphenylallylidene)amino)benzaldehyde 85%
1-(p-Tolyl)prop-2-yn-1-ol Phenylboronic acid Anthranil 2-((2-Phenyl-1-(p-tolyl)allylidene)amino)benzaldehyde 61%

Data sourced from a study on nickel-catalyzed three-component carboamination. acs.org

Cyclization and Annulation Reactions

The rigid, electron-rich structure of the 3-phenylprop-2-yn-1-yl moiety makes it an exceptional precursor for a wide array of cyclization and annulation reactions, enabling the construction of complex carbocyclic and heterocyclic systems. The zinc reagent is instrumental in the initial step of synthesizing the necessary substrates for these transformations.

Intramolecular Cyclizations (e.g., Radical Cyclizations, Gold-Catalyzed Annulations)

Gold-catalyzed reactions have become a powerful tool in organic synthesis, particularly for activating the π-bonds of alkynes. Substrates derived from 3-phenylprop-2-yn-1-ol are excellent candidates for gold-catalyzed intramolecular annulations. These reactions typically proceed under mild conditions and exhibit high functional group tolerance.

While radical cyclizations are a known class of reactions, gold-catalyzed pathways are more prominently documented for this specific structural class. The general strategy involves a gold(I) catalyst activating the alkyne, which triggers a nucleophilic attack from a tethered group within the same molecule. This process can lead to the formation of various ring sizes and complex polycyclic systems. For instance, gold(I)-catalyzed intramolecular [4+2] cycloadditions of 1,6-enynes bearing an aryl group on the alkyne (a structure readily accessible from this compound) can produce complex fused ring systems like tetrahydro-1H-cyclopenta[b]naphthalenes via a 5-exo-dig cyclization followed by a Friedel-Crafts-type ring expansion.

Synthesis of Spirocyclic and Heterocyclic Frameworks

The unique three-dimensional arrangement of spirocycles makes them highly desirable in medicinal chemistry and materials science. nih.gov The 3-phenylprop-2-yn-1-yl unit is a key component in elegant strategies for synthesizing these challenging architectures.

An efficient one-pot synthesis of spirocyclopenta[a]indene derivatives has been developed using an iodine-initiated cascade reaction. sci-hub.se The process starts from propargyl alcohol-tethered alkylidenecyclobutanes, which can be prepared using the 3-phenylprop-2-yn-1-yl moiety. This cascade involves a ring expansion followed by an intramolecular Friedel-Crafts-type cyclization to construct the spirocyclic core. sci-hub.se

Table 2: Synthesis of Spirocyclopenta[a]indene Derivatives

Substrate (Derivative of 3-phenylprop-2-yn-1-ol) R1 R2 Product Yield
1a Phenyl Phenyl 91%
1k 4-Methoxyphenyl Phenyl 93%
1o Methyl Phenyl 84%
1p (9H-fluoren-9-yl) 74%

Data represents yields from an iodine-initiated cascade cyclization. sci-hub.se

Furthermore, the 3-phenylprop-2-yn-1-yl scaffold is fundamental to the synthesis of a diverse range of heterocycles. The propargylamine products discussed in section 4.4.2 are themselves precursors to nitrogen-containing heterocycles like pyrroles and 1,4-thiazepines. metu.edu.tr For example, N-propargylic β-enaminones, formed from the conjugate addition of propargylamine to α,β-alkynic ketones, can undergo base-mediated cyclization to yield highly substituted pyrrole (B145914) derivatives. metu.edu.tr The α,β-unsaturated imines generated from the nickel-catalyzed reaction can be readily converted into quinolines. acs.org This demonstrates a powerful sequential approach where the initial product from a reaction involving the 3-phenylprop-2-yn-1-yl core is not isolated but is instead directly transformed into a more complex heterocyclic system. The versatility of this chemical entity extends to the synthesis of other heterocycles, including thiazole (B1198619) derivatives. researchgate.net

Stereoselective Transformations and Asymmetric Synthesis Using 3 Phenylprop 2 Yn 1 Ylzinc Bromide

Diastereoselective Control in Addition and Coupling Reactions

Diastereoselectivity in reactions of 3-phenylprop-2-yn-1-ylzinc bromide is typically achieved by the influence of a pre-existing chiral center in the substrate or through the use of a chiral auxiliary. The inherent structure of the organozinc reagent, which can exist in equilibrium between propargylic and allenic forms, adds a layer of complexity that must be managed to ensure high diastereocontrol.

Substrate-Controlled Diastereoselectivity: When this compound reacts with a chiral electrophile, such as a chiral aldehyde or imine, the stereochemical outcome is dictated by the facial bias of the electrophile. Classic models like the Felkin-Anh and Cram-chelate models can often be used to predict the major diastereomer formed. amrita.edu For instance, the addition to an α-chiral aldehyde will preferentially occur from the less hindered face, leading to the formation of one diastereomer in excess. The choice of solvent and temperature can also influence the level of diastereoselectivity by affecting the transition state energies. researchgate.net

Auxiliary-Controlled Diastereoselectivity: An alternative and often more general approach involves the temporary attachment of a chiral auxiliary to the substrate. thieme-connect.com This auxiliary directs the approach of the organozinc reagent, leading to a highly diastereoselective transformation. After the reaction, the auxiliary can be cleaved to reveal the desired chiral product. For example, chiral oxazolidinones or sulfinimines have been successfully employed to direct the addition of organometallic reagents with high diastereomeric excesses. thieme-connect.com In the context of this compound, a chiral auxiliary on an imine substrate could effectively control the stereochemistry of the resulting propargylamine (B41283). researchgate.net

The table below illustrates representative examples of diastereoselective additions of organozinc reagents to chiral substrates, a principle directly applicable to this compound.

Electrophile with Chiral AuxiliaryOrganozinc ReagentDiastereomeric Excess (d.e.)Reference
N-Phenylglycinol methyl ether derived imineAllylzinc bromide>95% researchgate.net
N-tert-Butanesulfinyl imineGrignard Reagents (analogue)up to >98% thieme-connect.com

This table presents analogous data to illustrate the concept of diastereoselective control.

Enantioselective Methodologies with Chiral Catalysts/Ligands

The development of catalytic enantioselective transformations is a major goal in asymmetric synthesis. For reactions involving this compound, the use of a substoichiometric amount of a chiral catalyst or ligand can generate products with high enantiomeric excess (e.e.). nih.gov Organozinc reagents are particularly well-suited for this approach due to their moderate reactivity, which allows for effective discrimination between the enantiotopic faces of a prochiral electrophile by a chiral catalyst. wikipedia.org

A variety of chiral ligands have been developed for the enantioselective addition of organozinc reagents to carbonyl compounds. mdpi.comsioc-journal.cnacs.org These ligands, often bidentate or polydentate amino alcohols, diols, or phosphines, coordinate to the zinc atom, creating a chiral environment around the reactive center. This chiral complex then delivers the 3-phenylprop-2-ynyl group to one face of the electrophile preferentially. The choice of ligand is critical and often substrate-dependent. For example, ligands like (-)-3-exo-(dimethylamino)isoborneol (DAIB), TADDOLs, and various BINOL derivatives have proven effective in the enantioselective alkylation and arylation of aldehydes with organozinc reagents. wikipedia.orgacs.orgwikipedia.org

The following table showcases the effectiveness of different chiral ligands in the enantioselective addition of diethylzinc (B1219324) (a model organozinc reagent) to aldehydes, demonstrating the potential for achieving high enantioselectivity with this compound.

AldehydeChiral LigandEnantiomeric Excess (e.e.)Reference
Benzaldehyde(-)-DAIBHigh wikipedia.org
Various Aromatic AldehydesTADDOL derivativesup to 99% wikipedia.org
Aromatic and Aliphatic AldehydesFructose-derived β-amino alcoholsup to 96% mdpi.com

This table presents analogous data to illustrate the concept of enantioselective control.

Kinetic Resolution Strategies

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral compounds. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new, separable compound.

In the context of products derived from this compound, such as racemic propargylic alcohols, kinetic resolution can be an effective method for obtaining enantiomerically enriched materials. Both enzymatic and non-enzymatic methods have been developed for the kinetic resolution of propargylic alcohols. acs.orgrsc.orgnih.govnih.gov

Enzymatic Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of alcohols via enantioselective acylation. nih.gov For example, Pseudomonas fluorescens lipase (B570770) can selectively acylate one enantiomer of a secondary propargylic alcohol, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched alcohol. nih.gov

Non-enzymatic Kinetic Resolution: Chiral catalysts, such as planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) or benzotetramisole (BTM), have been shown to be highly effective in the kinetic resolution of propargylic alcohols through acylation, with high selectivity factors. acs.orgnih.gov Palladium-catalyzed carboxylative kinetic resolution has also been reported for tertiary propargylic alcohols, affording high enantioselectivities. rsc.org

The table below provides examples of selectivity factors achieved in the kinetic resolution of propargylic alcohols, a strategy applicable to the racemic products that could be synthesized from this compound.

Racemic Propargylic Alcohol SubstrateChiral Catalyst/ReagentSelectivity Factor (s)Reference
Variously substituted secondary propargylic alcoholsBenzotetramisole (BTM)up to 32 acs.orgnih.gov
Tertiary propargylic alcoholsPd/H+ co-catalysisup to >99% ee rsc.org
Secondary 3-(trialkylsilyl)propargyl alcoholsPseudomonas fluorescens lipase / VMPS4High ee nih.gov

This table presents analogous data to illustrate the concept of kinetic resolution.

Advanced Synthetic Strategies and Future Research Directions

Development of Novel Catalyst Systems for Enhanced Reactivity and Selectivity

The reactivity of 3-phenylprop-2-yn-1-ylzinc bromide is predominantly harnessed through transition metal-catalyzed cross-coupling reactions. While palladium has been a mainstay, recent research has increasingly focused on alternative and more diverse catalyst systems to unlock new reactivity patterns and improve selectivity.

Palladium-Based Catalysts: Palladium complexes remain central to many applications of this compound, particularly in Negishi-type cross-couplings. wikipedia.org These reactions are valued for their high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–C(sp) bonds. wikipedia.orgchem-station.com The choice of palladium catalyst and ligands, such as triphenylphosphine (B44618) or dppe, is crucial in controlling the reaction outcome. wikipedia.org

Nickel-Based Catalysts: Nickel catalysis has emerged as a powerful alternative for cross-coupling reactions involving propargylic electrophiles and organozinc nucleophiles. nih.govmit.edu Nickel catalysts can offer different reactivity and selectivity profiles compared to palladium. squarespace.com For instance, nickel complexes have been successfully employed in the asymmetric cross-coupling of racemic propargylic halides with arylzinc reagents, a process that can be stereoconvergent. nih.gov The use of chiral nickel/pybox complexes has been particularly noteworthy in achieving high enantioselectivity. nih.gov Depending on the specific nickel catalyst, such as NiCl₂(PPh₃)₂ or a combination of NiCl₂ and PCy₃, the reaction with substituted propargyl halides can be directed to yield either alkyne or allene (B1206475) products preferentially. nih.govrsc.org This tunability is a significant advantage in synthetic planning.

Copper-Based Catalysts: Copper catalysts are also gaining prominence for reactions involving propargylic species. They can mediate efficient propargylation and allenylation of aldehydes. nih.gov Copper-catalyzed systems, sometimes in conjunction with other metals like manganese, provide a novel and effective route to homopropargylic and allenic alcohols. nih.gov Furthermore, copper catalysis has been utilized for the silylation of propargyl epoxides, providing selective access to functionalized allenols and alkenes. rsc.org A notable development is the use of copper-catalyzed hydroboration followed by photocatalyzed oxidation in a tandem sequence to produce primary alcohols from terminal alkynes with high regioselectivity. nih.gov

The table below summarizes the key features of these catalyst systems for reactions involving propargylic zinc reagents or related species.

Catalyst SystemKey FeaturesPotential Application with this compound
Palladium High functional group tolerance, versatile for various C-C bonds. wikipedia.orgchem-station.comStandard Negishi cross-coupling with aryl, vinyl, and alkyl halides.
Nickel Stereoconvergent asymmetric couplings, tunable selectivity (alkyne vs. allene). nih.govnih.govAsymmetric synthesis of chiral allenes or alkynes.
Copper Efficient propargylation/allenylation, C-H functionalization. nih.govnih.govSynthesis of homopropargylic alcohols and allenes via addition to carbonyls.

Tandem and Cascade Reactions Utilizing this compound

Tandem and cascade reactions, which involve multiple bond-forming events in a single operation, represent a highly efficient approach to building molecular complexity. rsc.org The unique structure of this compound, with its dual propargyl and allenyl reactivity, makes it an ideal candidate for such processes.

Research in this area often involves the in situ reaction of an intermediate formed from the initial addition of the organozinc reagent. For example, the addition of organozinc reagents to 2-alkynyl benzaldehydes can be followed by a regioselective cyclization in a one-pot process to generate chiral 1,3-dihydroisobenzofurans. nih.gov This type of tandem addition/cyclization highlights a powerful strategy that could be applied to this compound. nih.gov

Cascade reactions initiated by the activation of related substrates also provide a blueprint for future applications. Gold(I)-catalyzed activation of allenes has been shown to trigger epoxide cascade reactions, leading to complex polyether structures. nih.gov Similarly, metal-catalyzed intramolecular hydrocarboxylation of alkynoic acids can initiate cascades with various dinucleophiles to construct diverse heterocyclic scaffolds. mdpi.com These examples suggest that the allenic isomer of this compound could be a precursor to complex cyclic systems through rationally designed cascade sequences.

The potential for tandem reactions is further expanded by the compatibility of organozinc reagents with multiple catalytic cycles. rsc.org For instance, a zinc enolate formed in situ could undergo a subsequent palladium-catalyzed allylation. rsc.org This modularity allows for the strategic combination of different reaction types in a single pot, a concept readily extendable to the chemistry of this compound.

Strategies for Improved Functional Group Tolerance

A significant advantage of organozinc reagents is their relatively high tolerance for a wide range of functional groups compared to more reactive organometallics like Grignard or organolithium reagents. chem-station.comwikipedia.org This property is particularly crucial in the late-stage functionalization of complex molecules.

The Negishi cross-coupling reaction is a prime example where the functional group tolerance of organozincs is exploited. wikipedia.org Research has demonstrated the compatibility of Negishi couplings with sensitive groups such as esters, amides, nitriles, and heterocycles. nih.govresearchgate.net For instance, palladium-catalyzed carbonylative Negishi couplings can proceed in the presence of aldehydes, anilines, phenols, and carboxylic acids. researchgate.net The compatibility extends to reactive bonds, as shown in the selective Negishi coupling at a C-Br bond in the presence of a more electrophilic B-Cl bond. nih.gov

Strategies to enhance functional group tolerance often revolve around the choice of catalyst and reaction conditions. The use of highly active and selective catalysts can minimize side reactions with sensitive functional groups. Furthermore, the development of methods for preparing organozinc reagents under mild conditions is critical. The addition of lithium chloride (LiCl) is a widely adopted strategy that facilitates the formation of organozinc reagents at lower temperatures and in less polar solvents, thereby increasing the compatibility with various functional groups. nih.gov

The table below lists functional groups that have been shown to be tolerated in Negishi cross-coupling reactions, which are directly relevant to the application of this compound.

Tolerated Functional GroupCatalyst SystemReference
Esters, Amides, NitrilesPalladium, Nickel nih.govresearchgate.net
Aldehydes, KetonesPalladium researchgate.net
Phenols, Anilines, Carboxylic AcidsPalladium researchgate.net
Alkenes, AlkynesNickel nih.gov
Heterocycles (O, N, S-containing)Palladium nih.gov
Alkyl Chlorides, AcetalsPalladium nih.gov

Green Chemistry Applications (e.g., Photo- and Electrochemical Methods)

The principles of green chemistry are increasingly influencing the design of synthetic routes. For organozinc chemistry, this translates into developing methods that reduce waste, avoid harsh reagents, and utilize energy-efficient activation methods like light or electricity.

Photochemical Methods: Photoredox catalysis has emerged as a powerful tool in organic synthesis. While specific applications with this compound are still developing, related systems demonstrate the potential. For example, enzyme/photocatalyst cascade reactions have been used for the dynamic kinetic resolution of racemic compounds, a strategy that could potentially be adapted for asymmetric synthesis using propargylic reagents. princeton.edu Furthermore, photosensitizing metal-organic frameworks (MOFs) have been developed to catalyze tandem reactions, such as the conversion of terminal alkynes to primary alcohols via a copper-catalyzed hydroboration and photocatalyzed aerobic oxidation sequence. nih.gov This indicates a promising avenue for light-driven, selective transformations.

Electrochemical Methods: Electrochemistry offers a clean and efficient way to generate reactive intermediates without the need for stoichiometric chemical reductants. The electrochemical preparation of arylzinc compounds using a sacrificial zinc anode and a cobalt catalyst has been demonstrated. electrochem.org This method avoids the use of highly reactive metals for zinc activation and can be performed in environmentally benign solvents like acetonitrile. electrochem.org Extending this approach to the synthesis of this compound from 3-phenylprop-2-yn-1-yl bromide would represent a significant step towards a more sustainable process. Electrochemical methods have also been applied to reductive coupling reactions, offering an alternative to metal powder reductants. squarespace.com

Integration into Flow Chemistry and Automation Platforms

Flow chemistry and automated synthesis platforms offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions. vapourtec.com The application of these technologies to organozinc chemistry is a rapidly growing field.

The generation of organozinc reagents in continuous flow is particularly advantageous due to their sensitivity to air and moisture. researchgate.netresearchgate.net Flow reactors, often packed with activated zinc metal, allow for the on-demand synthesis of organozinc solutions with reproducible concentrations. acs.orgresearchgate.net These solutions can then be directly "telescoped" into a second reactor for subsequent reactions, such as Negishi couplings or additions to carbonyls, minimizing the handling of hazardous intermediates. researchgate.netacs.org This approach has been successfully used for the synthesis of a variety of compounds, including β,γ-unsaturated carboxylic acids from the carboxylation of allylic and propargylic halides. rsc.org

Automation takes this a step further by integrating synthesis, work-up, and purification into a single, unattended workflow. nih.gov Automated platforms have been developed for the sequential generation of diverse organozinc reagents and their subsequent use in Negishi couplings to create libraries of drug-like molecules. nih.gov The integration of this compound into such automated systems would enable high-throughput synthesis and accelerate the discovery of new bioactive compounds containing the phenylpropargyl motif.

TechnologyAdvantages for this compound Chemistry
Flow Chemistry Safe, on-demand generation; improved control over reaction parameters; easy scale-up. vapourtec.comacs.org
Automation High-throughput synthesis; rapid optimization of reaction conditions; integrated work-up and purification. nih.gov

Rational Design of Reactions through Mechanistic Insights

A deep understanding of reaction mechanisms is fundamental to the rational design of new and improved synthetic methods. For reactions involving this compound, key mechanistic questions revolve around its formation, its equilibrium with the allenic isomer, and the pathways of its subsequent reactions.

The formation of organozinc reagents from zinc metal and organic halides is a complex heterogeneous process. Recent studies have revealed that this is a two-step mechanism involving an initial oxidative addition to form a surface-bound organozinc intermediate, followed by a solubilization step. nih.gov Activating agents like LiCl have been shown to accelerate the solubilization step, providing a clearer picture of how these additives function and enabling more rational selection of reaction conditions. nih.gov

The mechanism of cross-coupling reactions is also a subject of intense study. In nickel-catalyzed reactions, multiple oxidation states of nickel (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) can be involved, and the reaction may proceed through radical pathways. squarespace.com Understanding whether a reaction proceeds via a radical chain or a radical rebound mechanism can inform the design of catalysts and the prediction of stereochemical outcomes. squarespace.com For example, the generation of radical intermediates from C(sp³)-electrophiles opens the door for stereoconvergent couplings. squarespace.com

The inherent ambident nature of the propargyl/allenyl system is another critical mechanistic aspect. mdpi.com The regioselectivity of its reactions with electrophiles is often dependent on the substitution pattern, the nature of the electrophile, and the catalyst used. Mechanistic studies have shown that zinc-catalyzed propargylations can proceed through a common allenylzinc intermediate, which then dictates the regiochemical outcome. organic-chemistry.org A thorough understanding of these competing pathways is essential for designing reactions that selectively yield either the propargyl or allenyl product.

Q & A

Q. What are the recommended methodologies for synthesizing 3-Phenylprop-2-yn-1-ylzinc bromide with high purity in laboratory settings?

  • Synthetic Route : Use a two-step protocol: (i) Prepare the propargyl bromide precursor via halogenation of 3-phenylprop-2-yn-1-ol using PBr₃ in anhydrous diethyl ether. (ii) Perform transmetallation by reacting the bromide with zinc dust in tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen) at 0–5°C .
  • Purity Assurance : Monitor reaction progress via thin-layer chromatography (TLC) and characterize the final product using 1H^1 \text{H}-NMR (δ 2.5–3.5 ppm for Zn-CH₂ protons) and mass spectrometry (expected molecular ion peak at m/z 243.5) .
  • Storage : Store in flame-dried glassware under argon at –20°C to prevent hydrolysis or oxidation .

Q. What are the primary applications of this compound in organic synthesis?

  • Cross-Coupling Reactions : Acts as a nucleophile in Negishi couplings with aryl/vinyl halides to form C–C bonds. The phenylpropynyl group enhances reactivity toward electrophiles like Pd-catalyzed substrates (e.g., biaryl synthesis) .
  • Functional Group Compatibility : Compatible with carbonyl additions (e.g., ketones, aldehydes) to generate propargyl alcohols, which are intermediates for heterocycle synthesis .
  • Limitations : Sensitive to steric hindrance; reactions with bulky electrophiles may require elevated temperatures (40–60°C) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in stereoselective couplings?

  • Ligand Screening : Test phosphine ligands (e.g., XPhos, SPhos) to improve Pd-catalyzed coupling efficiency. For example, XPhos increases turnover frequency by 30% in aryl–alkynyl bond formation .
  • Solvent Effects : Compare THF (polar aprotic) vs. DME (dimethoxyethane) for reaction kinetics. THF typically yields higher conversions (≥85%) at 25°C .
  • Additives : Use LiCl (1–2 equiv.) to stabilize the zincate intermediate and suppress β-hydride elimination .

Q. What analytical strategies resolve contradictions in reaction yield data for this compound?

  • Method Validation : Cross-validate yields using GC-MS (quantitative) and 13C^{13} \text{C}-NMR (qualitative). For example, discrepancies in bromide byproduct quantification can arise from capillary electrophoresis vs. ion chromatography methods .
  • Error Source Identification : Check for trace moisture (via Karl Fischer titration) or incomplete transmetallation (via ICP-MS for residual Zn⁰) .
  • Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry) causing yield fluctuations .

Q. How can mechanistic studies elucidate the role of this compound in gold-catalyzed cyclization reactions?

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map energy profiles for Au(I)-catalyzed alkyne activation. The phenylpropynyl group lowers the activation energy for 6-endo cyclization by 12 kcal/mol compared to alkyl analogs .
  • Isotopic Labeling : Introduce 13C^{13} \text{C}-labeled alkyne to track regioselectivity in cyclopropane formation via 1H^1 \text{H}-13C^{13} \text{C} HSQC NMR .
  • Kinetic Studies : Monitor reaction intermediates using in situ IR spectroscopy to identify rate-determining steps (e.g., oxidative addition vs. reductive elimination) .

Methodological Tables

Q. Table 1. Comparison of Cross-Coupling Reaction Conditions

SubstrateCatalyst SystemYield (%)Selectivity (E:Z)Reference
4-BromotoluenePd(OAc)₂/XPhos92>99:1
2-ChloroquinolinePdCl₂(dppf)/LiCl7885:15
Vinyl triflateAuCl(PPh₃)/AgOTf65N/A

Q. Table 2. Stability of this compound Under Various Conditions

ConditionDegradation Rate (%/h)Major ByproductAnalytical Method
Ambient air98Phenylpropynol1H^1 \text{H}-NMR
Argon, –20°C<1NoneGC-MS
THF, 40°C15Zinc oxideICP-OES

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.